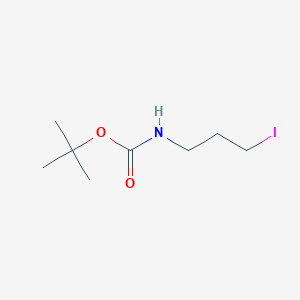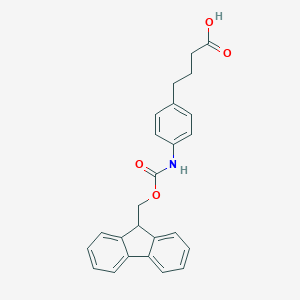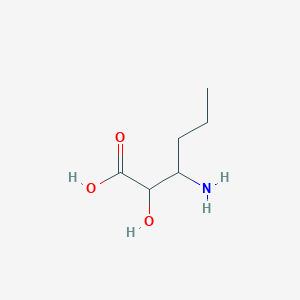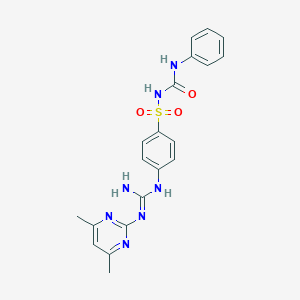![molecular formula C9H6N4S B066535 6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole CAS No. 170862-73-4](/img/structure/B66535.png)
6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole is a chemical compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. Additionally, there are numerous future directions for research on this compound that could lead to significant advancements in various fields.
Wirkmechanismus
The mechanism of action of 6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole involves the inhibition of specific enzymes and proteins involved in various biological processes. For example, it has been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition leads to the prevention of cancer cell invasion and metastasis. Additionally, it has been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. This inhibition leads to the reduction of inflammation and associated symptoms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole have been extensively studied in various in vitro and in vivo models. It has been found to induce apoptosis (programmed cell death) in cancer cells, leading to their death. Additionally, it has been found to reduce the production of inflammatory mediators, leading to the reduction of inflammation and associated symptoms. Other effects include the inhibition of bacterial growth and the prevention of viral infection.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole is its potent activity against various biological targets. This makes it a valuable compound for the development of new drugs and as a research tool in various scientific fields. Additionally, its synthesis method is well-characterized, ensuring the purity and reproducibility of the compound. However, one of the limitations of this compound is its potential toxicity, which must be carefully evaluated in any research application.
Zukünftige Richtungen
There are numerous future directions for research on 6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole. One significant direction is the development of new drugs based on this compound. Its potent anti-cancer, anti-inflammatory, and anti-bacterial activities make it a valuable candidate for the treatment of various diseases. Additionally, further studies could investigate its potential as an anti-viral agent, as well as its use as a fluorescent probe for sensing various biological molecules. Other potential directions include the optimization of its synthesis method and the evaluation of its toxicity in various models.
Synthesemethoden
The synthesis of 6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole involves the reaction of 2-mercaptobenzoic acid with sodium azide and copper (I) chloride in the presence of dimethylformamide. This reaction leads to the formation of the desired compound with a yield of up to 85%. This synthesis method has been optimized and characterized in various studies, ensuring the purity and reproducibility of the compound.
Wissenschaftliche Forschungsanwendungen
6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole has been extensively studied for its potential applications in various scientific fields. One of the most significant applications is in the development of new drugs. This compound has been found to exhibit potent anti-cancer, anti-inflammatory, and anti-bacterial activities. Additionally, it has been investigated for its potential as an anti-viral agent, with promising results. Other potential applications include its use as a fluorescent probe for sensing various biological molecules and as a catalyst in organic reactions.
Eigenschaften
CAS-Nummer |
170862-73-4 |
|---|---|
Produktname |
6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole |
Molekularformel |
C9H6N4S |
Molekulargewicht |
202.24 g/mol |
IUPAC-Name |
6-(triazol-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H6N4S/c1-2-8-9(14-6-10-8)5-7(1)13-11-3-4-12-13/h1-6H |
InChI-Schlüssel |
QAPYOECPMVVBDJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1N3N=CC=N3)SC=N2 |
Kanonische SMILES |
C1=CC2=C(C=C1N3N=CC=N3)SC=N2 |
Synonyme |
Benzothiazole, 6-(2H-1,2,3-triazol-2-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 6-methyl-5-nitrobenzo[B]thiophene-2-carboxylate](/img/structure/B66464.png)


![N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine](/img/structure/B66476.png)



![Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate](/img/structure/B66488.png)
